
N-(4-Ethyl-2,6-dinitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethyl-2,6-dinitrophenyl)acetamide: is an organic compound with the molecular formula C10H11N3O5 It is a derivative of acetamide, where the acetamide group is substituted with a 4-ethyl-2,6-dinitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethyl-2,6-dinitrophenyl)acetamide typically involves the nitration of 4-ethylacetanilide followed by acylation. The nitration process introduces nitro groups at the 2 and 6 positions of the phenyl ring. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts. The acylation step involves the reaction of the nitrated compound with acetic anhydride to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Ethyl-2,6-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenylacetamides.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethyl-2,6-dinitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Ethyl-2,6-dinitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N-(4-Nitrophenyl)acetamide
- N-(2,4-Dimethylphenyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)acetamide
Comparison: N-(4-Ethyl-2,6-dinitrophenyl)acetamide is unique due to the presence of both ethyl and dinitro groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the ethyl group can influence the compound’s lipophilicity and its ability to interact with biological membranes, while the dinitro groups can affect its reactivity and potential toxicity.
Eigenschaften
| 111630-95-6 | |
Molekularformel |
C10H11N3O5 |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
N-(4-ethyl-2,6-dinitrophenyl)acetamide |
InChI |
InChI=1S/C10H11N3O5/c1-3-7-4-8(12(15)16)10(11-6(2)14)9(5-7)13(17)18/h4-5H,3H2,1-2H3,(H,11,14) |
InChI-Schlüssel |
KQHLCYOHFPIDQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
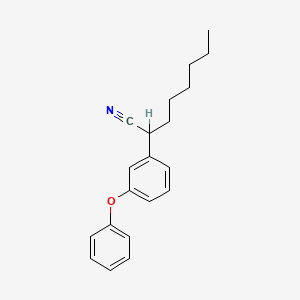
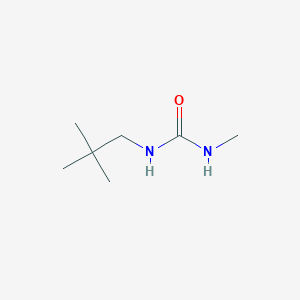
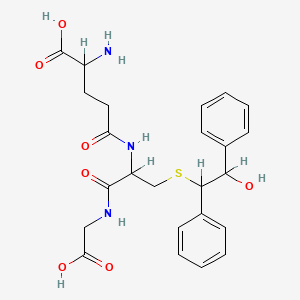
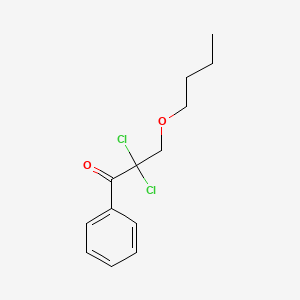
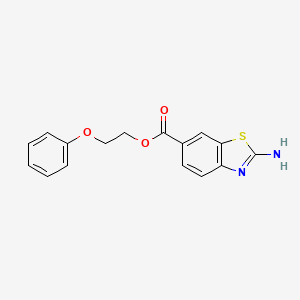

![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
